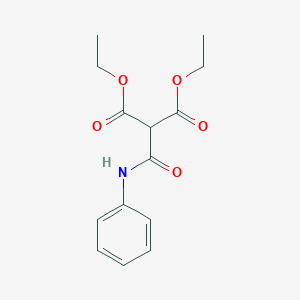
Diethyl benzamidomalonate
Vue d'ensemble
Description
Diethyl benzamidomalonate (DEB) is an organic compound belonging to the benzamidomalonate family. It is a colorless, odorless, and crystalline solid with a melting point of 127–128 °C. DEB has been used in many scientific research applications, including in the synthesis of various organic compounds and in the study of biochemical and physiological effects. In
Applications De Recherche Scientifique
Mosquito Repellent : Advanced Odomos cream, containing 12% N,N-diethyl-benzamide, is effective against mosquito vectors like Anopheles stephensi and Aedes aegypti, providing protection from malaria and dengue vectors (Mittal, Sreehari, Razdan, Dash, & Ansari, 2011).
Psychopharmacology : Benzquinamide, a benzoquinolizine amide, has shown potential as an antianxiety drug, indicating the relevance of benzamide derivatives in psychopharmacological research (Scriabine, Weissman, Finger, Delahunt, Constantine, & Schneider, 1963).
Pain Management : N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide (ADL5859) and related compounds have been studied for their analgesic effects, showing potential in chronic pain treatment (Nozaki, Le Bourdonnec, Reiss, Windh, Little, Dolle, Kieffer, & Gaveriaux-Ruff, 2012).
Insect Repellent Synthesis : Research on the synthesis of Diethyltoluamide, a derivative, highlights its efficacy as an insect repellent, particularly against mosquitoes (Bui, 2022).
Melanoma Imaging and Therapy : Benzamide derivatives, such as N-(2-diethylaminoethyl)-4-[(123I)]iodobenzamide, have been used for imaging melanoma and melanoma metastases, and as carriers for radioisotopes and cytotoxic agents in cancer therapy (Oltmanns, Eisenhut, Mier, & Haberkorn, 2009).
Hypertension Research : Studies involving benzamil, a derivative, have explored its role in the regulation of blood pressure and brain “ouabain” levels, contributing to hypertension research (Wang & Leenen, 2002).
Chemical Reactions : Research on the reactions of ethyl cis-β-Chloroacrylate with diethyl benzamidomalonate has contributed to the field of organic chemistry, exploring novel synthetic routes and mechanisms (Kishida & Terada, 1969).
Melanoma Cytotoxicity : Radioiodinated benzamides have been identified as selective agents for melanotic melanoma, aiding in scintigraphic imaging and targeted drug delivery for melanoma therapy (Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn, & Eisenhut, 2004).
Propriétés
IUPAC Name |
diethyl 2-(phenylcarbamoyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-3-19-13(17)11(14(18)20-4-2)12(16)15-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFFIFUYIQXSPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)NC1=CC=CC=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937421 | |
| Record name | 3-Ethoxy-2-(ethoxycarbonyl)-3-oxo-N-phenylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16798-45-1 | |
| Record name | NSC165840 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethoxy-2-(ethoxycarbonyl)-3-oxo-N-phenylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the outcome when diethyl benzamidomalonate reacts with ethyl cis-β-chloroacrylate?
A1: When this compound reacts with ethyl cis-β-chloroacrylate, it yields an open chain product: diethyl 4-benzamido-4-ethoxycarbonylglutaconate. [] This contrasts with the reactions of ethyl cis-β-chloroacrylate with some other aminomalonate derivatives like ethyl acetamidocyanoacetate and diethyl carbobenzyloxyaminomalonate, which lead to cyclized products. [] This suggests that the benzamido group in this compound influences the reaction pathway, favoring the formation of the open chain product.
Q2: Why does the reaction with this compound differ from reactions with other similar compounds in the study?
A2: While the research [] doesn't delve into the specific mechanistic reasons for this difference, it's likely due to the steric and electronic properties of the benzamido group in this compound. Further research would be needed to confirm the exact mechanism and how the benzamido group influences the reaction pathway compared to other substituents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




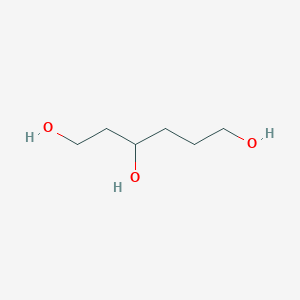



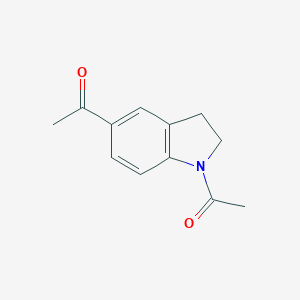


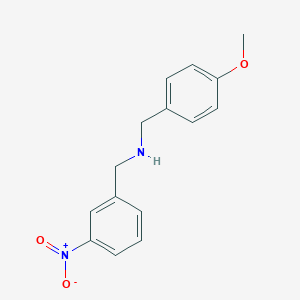
![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)

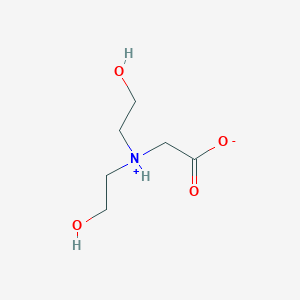
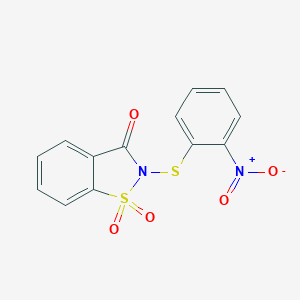
![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)